![molecular formula C26H23F3N4O4S B2806512 N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide CAS No. 451465-24-0](/img/structure/B2806512.png)
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound with a diverse range of applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the quinazolinone core. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Quinazolinone Core: This can be done through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide: shares similarities with other quinazolinone derivatives and trifluoromethylated compounds.
Uniqueness
- The presence of the furan ring, trifluoromethyl group, and quinazolinone core in a single molecule makes it unique compared to other compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound with potential therapeutic applications. Its biological activity is influenced by its structure, particularly the presence of functional groups such as the trifluoromethyl and furan moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be broken down into several key components:
- Furan moiety : Known for its role in enhancing biological activity through interactions with biomolecules.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which may improve membrane permeability and binding affinity to target proteins.
- Dihydroquinazoline scaffold : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the dihydroquinazoline structure have been shown to inhibit cell proliferation in breast cancer (MCF-7) and other cancer types through mechanisms involving apoptosis and cell cycle arrest.
2. Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored:
- Cyclooxygenase (COX) : Compounds with a trifluoromethyl group have shown moderate inhibition of COX enzymes, which are crucial in inflammatory processes.
- Cholinesterases : The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico analyses have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been reported to modulate ROS levels, contributing to their anticancer effects.
- Apoptotic Pathways : The activation of apoptotic pathways has been observed in studies involving related compounds, indicating a potential mechanism for tumor suppression.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Study Reference | Compound Tested | Cell Line | IC50 Value | Mechanism |
---|---|---|---|---|
3b | MCF-7 | 10.4 μM | AChE Inhibition | |
3e | Hek293 | 5.4 μM | BChE Inhibition | |
Similar Derivative | Various | Moderate | COX Inhibition |
These studies highlight the potential of this class of compounds in therapeutic applications, particularly in oncology and neuropharmacology.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N4O4S/c27-26(28,29)17-6-3-7-18(14-17)31-23(35)16-38-25-32-21-10-2-1-9-20(21)24(36)33(25)12-4-11-22(34)30-15-19-8-5-13-37-19/h1-3,5-10,13-14H,4,11-12,15-16H2,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIXUQRLDLFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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